Ethyl 3-(4-bromo-2-(trifluoromethyl)phenyl)-3-oxopropanoate
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Overview
Description
Ethyl 3-(4-bromo-2-(trifluoromethyl)phenyl)-3-oxopropanoate is an organic compound that features a bromine atom and a trifluoromethyl group attached to a phenyl ring, which is further connected to an ethyl ester and a ketone group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(4-bromo-2-(trifluoromethyl)phenyl)-3-oxopropanoate typically involves the following steps:
Starting Materials: The synthesis begins with 4-bromo-2-(trifluoromethyl)benzaldehyde.
Knoevenagel Condensation: The aldehyde undergoes a Knoevenagel condensation with ethyl acetoacetate in the presence of a base such as piperidine or pyridine. This reaction forms the desired ethyl ester product.
Reaction Conditions: The reaction is usually carried out in an organic solvent like ethanol or methanol at room temperature or slightly elevated temperatures.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can further enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(4-bromo-2-(trifluoromethyl)phenyl)-3-oxopropanoate can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines or thiols.
Reduction: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents (e.g., dimethylformamide) at elevated temperatures.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products
Nucleophilic Substitution: Formation of substituted phenyl derivatives.
Reduction: Formation of alcohol derivatives.
Oxidation: Formation of carboxylic acids or other oxidized products.
Scientific Research Applications
Ethyl 3-(4-bromo-2-(trifluoromethyl)phenyl)-3-oxopropanoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical compounds.
Industry: Utilized in the production of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Ethyl 3-(4-bromo-2-(trifluoromethyl)phenyl)-3-oxopropanoate depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, contributing to its biological activity.
Comparison with Similar Compounds
Similar Compounds
Ethyl 3-(4-chloro-2-(trifluoromethyl)phenyl)-3-oxopropanoate: Similar structure with a chlorine atom instead of bromine.
Ethyl 3-(4-fluoro-2-(trifluoromethyl)phenyl)-3-oxopropanoate: Similar structure with a fluorine atom instead of bromine.
Uniqueness
Ethyl 3-(4-bromo-2-(trifluoromethyl)phenyl)-3-oxopropanoate is unique due to the presence of the bromine atom, which can participate in specific chemical reactions that are not possible with chlorine or fluorine analogs. The trifluoromethyl group also imparts distinct electronic and steric properties, making this compound valuable for various applications.
Properties
IUPAC Name |
ethyl 3-[4-bromo-2-(trifluoromethyl)phenyl]-3-oxopropanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrF3O3/c1-2-19-11(18)6-10(17)8-4-3-7(13)5-9(8)12(14,15)16/h3-5H,2,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWHILBRERBVMAI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)C1=C(C=C(C=C1)Br)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrF3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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